Cas no 2228434-52-2 (2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid)
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2228434-52-2
- EN300-1969654
- 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
-
- Inchi: 1S/C9H9F3N2O2/c1-14-3-6(4-2-5(4)8(15)16)7(13-14)9(10,11)12/h3-5H,2H2,1H3,(H,15,16)
- InChI Key: QBTOPCZOMLIYMA-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN(C)N=1)C1CC1C(=O)O)(F)F
Computed Properties
- Exact Mass: 234.06161202g/mol
- Monoisotopic Mass: 234.06161202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55.1Ų
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1969654-0.05g |
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid |
2228434-52-2 | 0.05g |
$1247.0 | 2023-05-31 | ||
| Enamine | EN300-1969654-0.1g |
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid |
2228434-52-2 | 0.1g |
$1307.0 | 2023-05-31 | ||
| Enamine | EN300-1969654-0.25g |
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid |
2228434-52-2 | 0.25g |
$1366.0 | 2023-05-31 | ||
| Enamine | EN300-1969654-0.5g |
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid |
2228434-52-2 | 0.5g |
$1426.0 | 2023-05-31 | ||
| Enamine | EN300-1969654-1.0g |
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid |
2228434-52-2 | 1g |
$1485.0 | 2023-05-31 | ||
| Enamine | EN300-1969654-2.5g |
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid |
2228434-52-2 | 2.5g |
$2912.0 | 2023-05-31 | ||
| Enamine | EN300-1969654-5.0g |
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid |
2228434-52-2 | 5g |
$4309.0 | 2023-05-31 | ||
| Enamine | EN300-1969654-10.0g |
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid |
2228434-52-2 | 10g |
$6390.0 | 2023-05-31 |
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
Introduction to 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid (CAS No. 2228434-52-2)
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid, identified by its CAS number 2228434-52-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring a cyclopropane ring fused with a pyrazole moiety, which imparts unique structural and functional properties. The presence of a methyl group at the 1-position and a trifluoromethyl group at the 3-position of the pyrazole ring enhances its electronic characteristics, making it a promising candidate for various biological applications.
The cyclopropane ring is a key structural feature in this molecule, contributing to its rigidity and potential for favorable interactions with biological targets. Cyclopropanes are known for their ability to induce conformational constraints, which can be exploited to improve binding affinity and selectivity in drug design. In contrast, the pyrazole ring is a well-documented pharmacophore that exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of these two structural motifs in 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid suggests potential therapeutic applications across multiple disease areas.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the interactions between this compound and biological targets. The trifluoromethyl group, in particular, has been extensively studied for its ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability. This feature is particularly relevant in the development of small-molecule drugs, where optimizing these properties can significantly enhance drug efficacy and bioavailability. The methyl group at the 1-position of the pyrazole ring further contributes to the overall electronic distribution of the molecule, influencing its reactivity and binding mode.
In vitro studies have begun to explore the potential biological activities of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid. Initial findings suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and cancer progression. For instance, the pyrazole moiety has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. Additionally, the cyclopropane ring may enhance binding affinity by inducing optimal conformational alignment with target proteins.
The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have made significant progress in facilitating access to such heterocyclic compounds. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in constructing the desired framework efficiently. Furthermore, computational-assisted synthetic planning allows researchers to predict optimal reaction pathways and minimize unwanted byproducts, thereby improving yield and purity.
The potential therapeutic applications of this compound are further supported by its structural similarity to known bioactive molecules. By leveraging structure-based drug design principles, researchers can optimize 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid for specific biological targets. For example, modifications to the cyclopropane ring or the pyrazole moiety could enhance selectivity or improve pharmacokinetic profiles. Such modifications are often guided by high-throughput screening (HTS) data and virtual screening approaches, which allow for rapid evaluation of large libraries of compounds.
As interest in fluorinated compounds continues to grow due to their favorable pharmacological properties, 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid represents an exciting area of research. The trifluoromethyl group not only enhances lipophilicity but also influences metabolic stability, making it an attractive feature for drug development. Moreover, fluorine atoms can participate in specific interactions with biological targets, such as hydrogen bonding or π-stacking interactions, further tailoring the compound's activity profile.
Future studies are likely to focus on elucidating the detailed mechanism of action of this compound through both in vitro and in vivo experiments. Understanding how it interacts with specific enzymes or receptors will provide critical insights into its therapeutic potential. Additionally, preclinical studies will be essential to assess its safety profile and pharmacokinetic behavior before moving into clinical trials. These studies will help determine whether 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is suitable for further development as a lead compound or an intermediate in drug discovery efforts.
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has also opened new avenues for exploring the potential of this compound. AI-driven platforms can predict biological activity based on structural features alone, allowing researchers to prioritize compounds for experimental validation. This approach has already shown success in identifying novel drug candidates with high accuracy and efficiency. As such technologies continue to evolve, they will play an increasingly important role in optimizing 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-y]cyclopropane - 1 - carboxylic acid for therapeutic use.
In conclusion, 2-[ 1 - methyl - 3 - ( trifluoro methyl ) - 1 H - py ra z ol - 4 - yl ] c yclo pro p an e - 1 - car bo x y l ic ac id represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities . The combination of computational methods , synthetic chemistry , and high-throughput screening provides a robust framework for evaluating its therapeutic potential . As research progresses , this compound may contribute significantly to the development of novel treatments for various diseases .
2228434-52-2 (2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)